

# Commercial availability of 2-Hydroxybenzotrifluoride

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## Compound of Interest

Compound Name: *2-(Trifluoromethyl)phenol*

Cat. No.: B147641

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An In-depth Technical Guide to the Commercial Availability and Application of 2-Hydroxybenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxybenzotrifluoride (CAS No. 444-30-4), also known as **2-(Trifluoromethyl)phenol** or  $\alpha,\alpha,\alpha$ -Trifluoro-o-cresol. This document details its commercial availability, physicochemical properties, and its significant role as a versatile intermediate in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries.

## Physicochemical Properties

2-Hydroxybenzotrifluoride is a fluorinated organic compound distinguished by a trifluoromethyl group ortho to a hydroxyl group on a benzene ring.<sup>[1]</sup> The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the compound's reactivity and the properties of its derivatives, enhancing metabolic stability, lipophilicity, and binding affinity in bioactive molecules.<sup>[1]</sup>

Table 1: Physicochemical Data for 2-Hydroxybenzotrifluoride

Property	Value	References
CAS Number	444-30-4	<a href="#">[1]</a>
Molecular Formula	C <sub>7</sub> H <sub>5</sub> F <sub>3</sub> O	<a href="#">[1]</a>
Molecular Weight	162.11 g/mol	<a href="#">[1]</a>
Appearance	White to almost white powder or crystal	<a href="#">[1]</a>
Melting Point	44-47 °C	<a href="#">[1]</a>
Boiling Point	149 °C	<a href="#">[1]</a>
Purity (Typical)	≥97-98% (GC)	<a href="#">[1]</a> <a href="#">[2]</a>
InChI Key	ZOQOPXVJANRGJZ-UHFFFAOYSA-N	<a href="#">[2]</a>
SMILES	Oc1ccccc1C(F)(F)F	<a href="#">[2]</a>

## Commercial Availability

2-Hydroxybenzotrifluoride is readily available from several major chemical suppliers, ensuring a stable supply chain for research and development purposes. It is typically offered in various grades of purity and quantities, suitable for laboratory-scale synthesis up to pilot-plant production. It is important to note that this chemical is intended for professional research and industrial use only.[\[1\]](#)

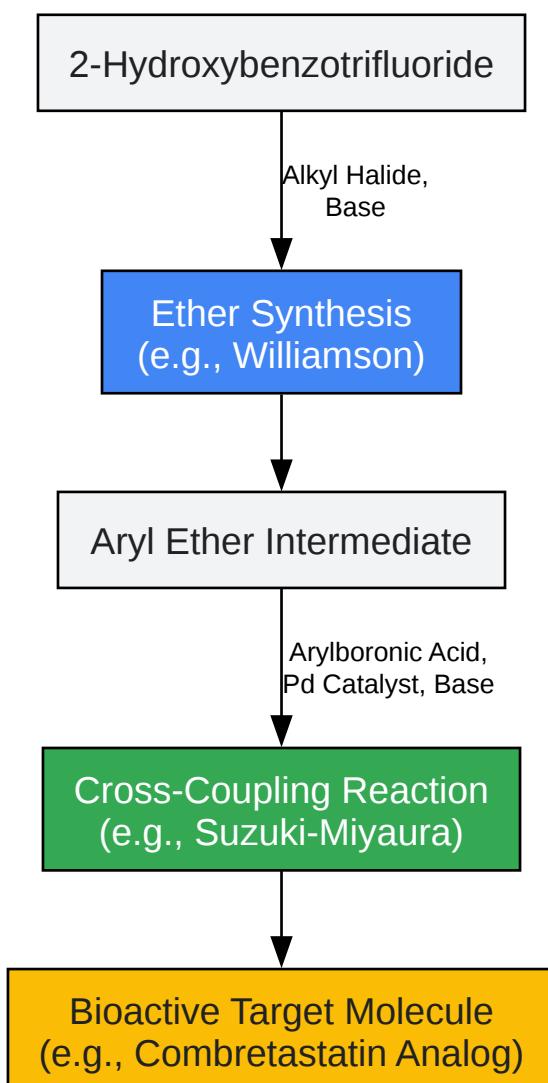
Table 2: Commercial Suppliers of 2-Hydroxybenzotrifluoride

Supplier	Purity	Available Quantities
Sigma-Aldrich	97%	1 g
TCI America	>98.0% (GC)	5 g, 25 g
Chem-Impex	≥ 98% (GC)	10 g, 25 g
Fisher Scientific	98.0+%	10 g, 25 g

## Applications in Pharmaceutical Synthesis

2-Hydroxybenzotrifluoride is a key building block in organic synthesis, particularly for creating pharmaceuticals and agrochemicals.<sup>[1]</sup> Its structure is incorporated into more complex molecules to leverage the unique properties of the trifluoromethyl group. A notable application is in the synthesis of analogs of combretastatin A-4, a potent natural product known for its anti-cancer properties as a vascular disrupting agent (VDA).<sup>[3][4]</sup> These agents function by selectively targeting and collapsing tumor vasculature, leading to tumor cell death.<sup>[4]</sup>

The synthesis of such complex molecules often involves multi-step reaction sequences. A generalized workflow might include the protection or activation of the hydroxyl group of 2-Hydroxybenzotrifluoride, followed by a cross-coupling reaction to build the core structure of the target molecule.



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Caption: Generalized synthetic workflow utilizing 2-Hydroxybenzotrifluoride.

## Experimental Protocols

While specific multi-step syntheses starting directly from 2-Hydroxybenzotrifluoride to produce complex drugs are proprietary or described within broader synthetic campaigns, its functional groups undergo well-established reactions. The following protocols represent standard, detailed methodologies for key transformations of the phenolic hydroxyl group, which are fundamental to its use as a synthetic intermediate.

### Protocol: Williamson Ether Synthesis

This protocol describes the formation of an ether from the hydroxyl group of 2-Hydroxybenzotrifluoride, a common first step in a multi-step synthesis. The procedure is adapted from standard methodologies for this reaction type.[\[5\]](#)

Objective: To synthesize 2-(alkoxy)benzotrifluoride.

Materials:

- 2-Hydroxybenzotrifluoride
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous N,N-Dimethylformamide (DMF)
- Alkyl halide (e.g., benzyl bromide)
- Diethyl ether
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl)
- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

Procedure:

- In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon), suspend sodium hydride (1.2 equivalents) in anhydrous DMF.
- Cool the suspension to 0 °C using an ice bath.
- Dissolve 2-Hydroxybenzotrifluoride (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 15 minutes.
- Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
- Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
- Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH<sub>4</sub>Cl at 0 °C.
- Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
- Separate the layers, and extract the aqueous layer twice more with diethyl ether.
- Combine the organic layers and wash with water, followed by brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by flash column chromatography on silica gel to yield the desired aryl ether.

## Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling, a powerful C-C bond-forming reaction.<sup>[6][7]</sup> This would typically be performed on a derivative of 2-Hydroxybenzotrifluoride (e.g., a triflate or halide derivative) to couple with a boronic acid.

Objective: To form a biaryl linkage from a 2-(Trifluoromethyl)phenyl derivative.

Materials:

- Aryl halide or triflate derived from 2-Hydroxybenzotrifluoride (1.0 equivalent)
- Arylboronic acid (1.2-1.5 equivalents)
- Palladium catalyst (e.g.,  $\text{Pd}(\text{dppf})\text{Cl}_2$ , 2-5 mol%)
- Base (e.g.,  $\text{K}_2\text{CO}_3$  or  $\text{Cs}_2\text{CO}_3$ , 2.0-3.0 equivalents)
- Solvent system (e.g., 1,4-Dioxane/Water, 4:1)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

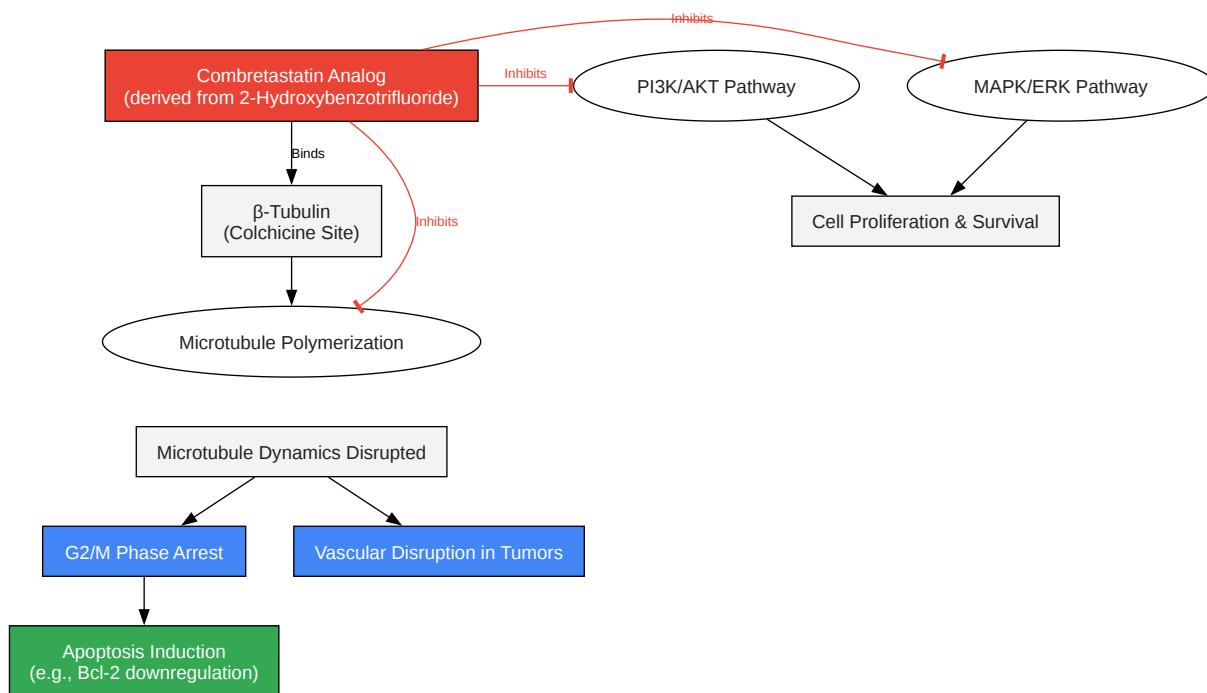
- To a Schlenk flask, add the aryl halide/triflate (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.03 eq), and base (2.0 eq).
- Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
- Add the degassed solvent system via syringe.
- Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
- Cool the reaction mixture to room temperature and dilute with ethyl acetate.
- Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
- Transfer the filtrate to a separatory funnel and wash with water and then brine.

- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield the coupled product.

## Biological Context: Mechanism of Action of Combretastatin Analogs

Derivatives synthesized using 2-Hydroxybenzotrifluoride as a building block, such as certain combretastatin A-4 analogs, are potent antimitotic agents.<sup>[4][8]</sup> Their primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, motility, and structure.<sup>[4]</sup>

These compounds bind to the colchicine-binding site on  $\beta$ -tubulin, preventing its polymerization into microtubules.<sup>[4]</sup> This disruption leads to a cascade of downstream events, including cell cycle arrest in the G2/M phase, activation of apoptotic pathways, and ultimately, cell death.<sup>[9][10]</sup> In the context of cancer therapy, the particular sensitivity of newly formed endothelial cells in tumor vasculature to these agents leads to a rapid shutdown of blood supply to the tumor, classifying them as potent vascular disrupting agents.<sup>[3][11]</sup> Recent studies have also implicated the suppression of key survival signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, in the cytotoxic effects of advanced combretastatin analogs.<sup>[9]</sup>



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Caption: Mechanism of action for combretastatin analogs.

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